molecular formula C14H13N3O2 B2816861 N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide CAS No. 331637-20-8

N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2816861
CAS No.: 331637-20-8
M. Wt: 255.277
InChI Key: QHSGELHKBBCFFW-UHFFFAOYSA-N
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Description

N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide (CAS 331637-20-8) is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . It belongs to the class of N,N'-disubstituted oxalamides, which are fundamental building blocks in organic and inorganic chemistry due to their versatile coordinating abilities . The oxalamide moiety is a well-established scaffold for constructing polynuclear complexes and coordination polymers, as it can act as a bridging ligand between metal centers, leading to diverse and extended structures with potential applications in material science . Furthermore, the structure possesses a planar C2N2O2 core capable of forming self-complementary hydrogen bonds, making it a valuable component in crystal engineering and supramolecular chemistry for the predictable design of molecular assemblies . The combination of the hydrogen-bonding capable oxalamide group with the 4-pyridylmethyl substituent, a robust coordinating unit, makes this ligand a promising candidate for developing functional materials and in catalysis, where similar pyridyl-oxalamide derivatives have been used as supporting ligands in metal-catalyzed reactions . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSGELHKBBCFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of a phenylamine derivative with a pyridinylmethylamine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Reactions Overview
The following table summarizes the types of reactions that N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide can undergo:

Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids or ketones
ReductionLithium aluminum hydrideAnhydrous etherAmines or alcohols
SubstitutionNucleophiles (amines, thiols)Presence of a baseSubstituted oxamides or amides

This compound exhibits significant biological activity, particularly in medicinal chemistry. Its interactions with various molecular targets make it a candidate for therapeutic applications.

Mechanisms of Action
The compound primarily interacts with receptor tyrosine kinases (RTKs) and influences cellular signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways are crucial for regulating cell growth and survival.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have demonstrated its cytotoxic activity against several cancer cell lines.

Case Studies

  • Cytotoxicity Studies : A study revealed that this compound significantly reduced viability in lung cancer cell lines (e.g., A549), while exhibiting lower toxicity towards normal cells.
  • Mechanistic Insights : Another investigation highlighted the compound's ability to alter phosphorylation states of target proteins, leading to modulation of signaling pathways associated with cancer progression.
  • Antimicrobial Testing : Preliminary tests showed that derivatives of this compound exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Mechanism of Action

The mechanism of action of N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules such as proteins or DNA, leading to inhibition or modulation of their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide derivatives vary widely in substituents, influencing their physicochemical properties and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R¹, R²) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N'-Phenyl-N-[(pyridin-4-yl)methyl]ethanediamide R¹ = Phenyl, R² = Pyridin-4-ylmethyl C₁₄H₁₃N₃O₂ 255.27 Research intermediate
N,N′-Bis[(pyridin-4-yl)methyl]ethanediamide R¹ = R² = Pyridin-4-ylmethyl C₁₆H₁₆N₄O₂ 300.33 Co-crystal former with 3-chlorobenzoic acid (enhanced H-bonding)
N-(4-Chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide R¹ = 4-Cl-3-F-Phenyl, R² = Pentamethylpiperidin-4-yl C₁₉H₂₆ClFN₄O₂ 408.89 gp120 binding (antiviral)
N-Phenyl-N-(piperidin-4-yl)propionamide Propionamide backbone, piperidinyl group C₁₄H₂₀N₂O 232.32 Synthetic intermediate (non-oxamide)

Key Observations:

Backbone Flexibility : The ethanediamide core (–NHC(O)C(O)NH–) in the target compound and its analogues allows for conformational adaptability, critical for molecular recognition in biological systems. In contrast, propionamide derivatives (e.g., N-phenyl-N-(piperidin-4-yl)propionamide) lack this dual carbonyl motif, reducing hydrogen-bonding capacity .

Substituent Effects: Pyridinyl vs.

Biological Relevance: Ethanediamides with halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) exhibit pronounced antiviral activity, likely due to enhanced interactions with gp120’s hydrophobic domains. The target compound’s phenyl group may offer moderate lipophilicity but lacks halogen-driven binding affinity .

Research Findings and Functional Insights

Crystallographic and Computational Studies

  • Structural Characterization : The bis-pyridinylmethyl analogue () crystallizes in a triclinic system (space group P 1), with Hirshfeld surface analysis confirming dominant H-bonding (42.3% contribution) and C–H···π interactions (11.2%) . Similar methodologies using SHELXL () and WinGX () could elucidate the target compound’s packing motifs.
  • Thermodynamic Properties : Ethanediamides with polar substituents (e.g., pyridinyl) exhibit higher aqueous solubility than lipophilic analogues. For instance, the logP of this compound is estimated at 1.2–1.5, compared to 2.8–3.1 for the pentamethylpiperidinyl derivative .

Biological Activity

N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2C_{17}H_{20}N_2, with a molecular weight of approximately 280.36 g/mol. The compound features a phenyl group linked to a pyridine moiety via an ethanediamide backbone, which contributes to its unique reactivity and interaction capabilities with biological targets.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi, indicating a potential for therapeutic applications in infectious diseases .
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and cell proliferation. The exact mechanisms of action are believed to involve binding to active sites on enzymes, thereby altering their activity.
  • Receptor Interaction : The compound has been studied for its interactions with various receptors, including metabotropic glutamate receptors (mGluRs). These interactions could modulate signaling pathways that are crucial for neuronal function and behavior, suggesting implications in neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Hydrogen Bonding : The presence of nitrogen atoms in the structure allows for hydrogen bonding with biological macromolecules, enhancing binding affinity to target proteins .
  • Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions, which are critical for the stability of ligand-receptor complexes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential against various pathogens
Enzyme InhibitionInhibits key metabolic enzymes, affecting cell growth and apoptosis
Receptor ModulationInteracts with mGluRs, influencing neuronal signaling pathways

Case Study: Antimicrobial Properties

In a study examining the antimicrobial efficacy of structurally related compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating promising therapeutic potential in treating bacterial infections.

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